molecular formula C15H14N4O3S B10925875 Ethyl 5-oxo-7-[(pyridin-2-ylsulfanyl)methyl]-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 5-oxo-7-[(pyridin-2-ylsulfanyl)methyl]-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B10925875
M. Wt: 330.4 g/mol
InChI Key: UKXNNIJXMJRGDB-UHFFFAOYSA-N
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Description

ETHYL 5-OXO-7-[(2-PYRIDYLSULFANYL)METHYL]-4,5-DIHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and a pyridylsulfanyl group, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of ETHYL 5-OXO-7-[(2-PYRIDYLSULFANYL)METHYL]-4,5-DIHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction may involve the use of ethyl acetoacetate, hydrazine hydrate, and 2-pyridylthiomethyl ketone in the presence of a suitable catalyst. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol, followed by purification steps like recrystallization or chromatography to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

ETHYL 5-OXO-7-[(2-PYRIDYLSULFANYL)METHYL]-4,5-DIHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents for these reactions include halides and amines.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 5-OXO-7-[(2-PYRIDYLSULFANYL)METHYL]-4,5-DIHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit key enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of enzymes involved in the inflammatory response, leading to reduced production of pro-inflammatory cytokines. Additionally, it may interact with receptors in the central nervous system, modulating neurotransmitter release and providing neuroprotective effects .

Comparison with Similar Compounds

ETHYL 5-OXO-7-[(2-PYRIDYLSULFANYL)METHYL]-4,5-DIHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE can be compared with other pyrazolopyrimidine derivatives, such as:

Properties

Molecular Formula

C15H14N4O3S

Molecular Weight

330.4 g/mol

IUPAC Name

ethyl 5-oxo-7-(pyridin-2-ylsulfanylmethyl)-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C15H14N4O3S/c1-2-22-15(21)11-8-17-19-10(7-12(20)18-14(11)19)9-23-13-5-3-4-6-16-13/h3-8H,2,9H2,1H3,(H,18,20)

InChI Key

UKXNNIJXMJRGDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2NC(=O)C=C(N2N=C1)CSC3=CC=CC=N3

Origin of Product

United States

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